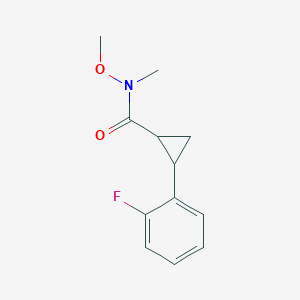![molecular formula C8H12O3 B8499485 (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B8499485.png)
(3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is a heterocyclic organic compound that contains a five-membered ring with two oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves several synthetic steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the compound can be synthesized by reacting a suitable diene with a diol in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound often involves optimized processes to ensure high yield and purity. One such method includes the use of a ticagrelor intermediate, which is prepared through an improved, commercially viable, and industrially advantageous process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Typical nucleophiles include halides, amines, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3aS,4S,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol involves its interaction with specific molecular targets and pathways. For instance, as a precursor to ticagrelor, it plays a role in inhibiting platelet aggregation by blocking the P2Y12 receptor on platelets . This inhibition prevents the activation of the GPIIb/IIIa receptor complex, reducing the risk of thrombus formation.
Comparison with Similar Compounds
- 2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-one
- 2,2-Dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol
Uniqueness: 2,2-Dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its ability to serve as a precursor for pharmaceutical agents like ticagrelor highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2,2-dimethyl-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol |
InChI |
InChI=1S/C8H12O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-7,9H,1-2H3 |
InChI Key |
FXOFSGSXPYHEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C=CC(C2O1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrido[2,3-d]pyrimidine-2,4,6-triamine](/img/structure/B8499402.png)
![2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoylamino]acetamide](/img/structure/B8499410.png)
![5(4H)-Oxazolone, 4-[[4-(acetyloxy)-3-methoxyphenyl]methylene]-2-methyl-](/img/structure/B8499424.png)

![5-Aminobenzo[f][1,7]naphthyridin-8-ol](/img/structure/B8499445.png)




![2-Chloro-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B8499476.png)



![Bis[3-(prop-1-en-2-yl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B8499504.png)
